N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14797090
Molecular Formula: C21H18N4O4S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O4S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O4S/c1-28-12-18-23-24-21(30-18)22-19(26)17-11-25(13-7-9-14(29-2)10-8-13)20(27)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,22,24,26) |
| Standard InChI Key | MSMLDSWYJKEBDV-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Introduction
Structural Features
The compound includes several key structural elements:
-
Thiadiazole Ring: Known for its electron-withdrawing properties, which can participate in nucleophilic substitution reactions.
-
Isoquinoline Moiety: Often involved in biological interactions due to its planar, aromatic structure.
-
Methoxymethyl Group: Enhances chemical reactivity and solubility.
-
4-Methoxyphenyl Group: Contributes to the compound's lipophilicity and potential biological activity.
Synthesis
The synthesis of such compounds typically involves multi-step organic synthesis techniques. A common approach might include:
-
Formation of the Thiadiazole Ring: Using appropriate reagents to form the thiadiazole core.
-
Introduction of the Isoquinoline Moiety: Through reactions such as condensation or coupling reactions.
-
Attachment of the Methoxymethyl and 4-Methoxyphenyl Groups: Via nucleophilic substitution or other functional group transformations.
Biological Activity
Compounds with similar structures have shown potential in various biological activities:
-
Anticancer Properties: Thiadiazole and isoquinoline derivatives have been studied for their anticancer effects, often through the inhibition of enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: Thiadiazoles are known for their antimicrobial properties, which could be enhanced by the presence of other functional groups.
Research Findings
While specific data on N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is not available, related compounds have shown promising results:
-
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Exhibits potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.
-
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide: Displays cytotoxic effects against cancer cell lines and antimicrobial activity.
Data Tables
Given the lack of specific data on the compound , we can consider the properties of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | Thiadiazole and phthalazine rings | Potential anticancer agent |
| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | Thiadiazole and quinoline moieties | Antimicrobial and anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume